molecular formula C13H13BrO2 B3013101 6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one CAS No. 1245514-78-6

6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one

Cat. No.: B3013101
CAS No.: 1245514-78-6
M. Wt: 281.149
InChI Key: YAYQYDYHADUGLU-UHFFFAOYSA-N
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Description

6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one is a useful research compound. Its molecular formula is C13H13BrO2 and its molecular weight is 281.149. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Applications

  • The compound has been used in the synthesis of tetrahydrospiro[chroman-2,4'-pyran] derivatives through a novel cascade strategy, demonstrating its utility in creating pharmacologically relevant spirochroman scaffolds. This process is highly stereoselective and efficient (Reddy et al., 2016).

  • It has played a role in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, showing high stereo- and enantioselectivity. These spiroketals have potential implications in cancer-cell-growth inhibition (Meilert et al., 2004).

  • In another study, the compound was used in the synthesis of a specific probe for calcium-independent myocardial phospholipase A2, suggesting its role in biochemical research (Durley et al., 1992).

  • Its derivatives have been synthesized via a one-pot four-component reaction, showcasing its versatility in creating multifunctionalized analogs for diverse chemical applications (Hasaninejad et al., 2011).

  • The compound has been involved in Prins bicyclization processes, yielding high diastereoselectivity in the synthesis of spirotetrahydropyran derivatives. This highlights its significance in stereochemical synthesis studies (Reddy et al., 2014).

Chemical Properties and Transformation

  • Research on α,β-unsaturated-acyl cyanides and bromo-ethoxyethene has led to the synthesis of 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles, demonstrating its potential in forming structurally complex and diverse organic compounds (Zhuo et al., 1995).

  • In another study, the compound was a key precursor in the stereoselective formation of highly substituted CF3-dihydropyrans, signifying its role in creating building blocks for complex organic syntheses (Donslund et al., 2015).

  • The synthesis of virgatolides, which contain a tetrahydrospiro[chroman-2,2'-pyran] core, from the plant endophytic fungus Pestalotiopsis virgatula, involves this compound. This underscores its relevance in the discovery of novel natural products (Li et al., 2011).

  • Its derivatives have been used in the preparation of 3-bromo-2H-pyran-2-one, an ambiphilic diene for Diels-Alder cycloadditions, highlighting its utility in advanced organic synthesis methodologies (Posner et al., 2003).

  • Additionally, it has been utilized in the synthesis of 2′-amino-1,2-dihydrospiro[(3H)-indole-3,4′-(4′H)-pyran]-2-ones, a method emphasizing its application in the creation of complex molecular structures (Mortikov et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, “6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]”, indicates that it is harmful if swallowed . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . In case of ingestion, seek medical help immediately .

Properties

IUPAC Name

6-bromospiro[3H-indene-2,4'-oxane]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO2/c14-10-2-1-9-8-13(3-5-16-6-4-13)12(15)11(9)7-10/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYQYDYHADUGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC3=C(C2=O)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 6-bromo-1-indanone (1.033 g, 4.89 mmol) in anhydrous THF (100 mL) under N2 atmosphere at room temperature was added a solution of tBuOK in tBuOH (1 M, 10.3 mL, 10.3 mmol) within 30 min (the color turned to deep black upon a drop of tBuOK solution was added), followed by 1-bromo-2-(2-bromoethoxy)ethane (1.134 g, 0.62 mL, 4.89 mmol). The reaction was quenched with saturated aqueous NH4Cl, and extracted with ether two times. The combined organic phases were washed with H2O, brine, and dried over anhydrous Na2SO4, and filtered, and concentrated to give black tar. It was purified by flash chromatography on silica gel yield 300 mg of the desired product. MS ESI+ve m/z 281 (M+H)+.
Quantity
1.033 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0.62 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of potassium tert-butoxide (3.94 g, 35.1 mmol) in t-BuOH (35 mL) was added dropwise over 15 min to a solution of 6-bromo-1-indanone (3.53 g, 16.73 mmol) in 2-methyl-tetrahydrofuran (350 mL) at r.t. under a nitrogen atmosphere. After 15 min bis(2-bromoethyl)ether (2.102 mL, 16.73 mmol) was added and the resulting mixture was stirred at r.t. for 5 h. Potassium tert-butoxide (0.938 g, 8.36 mmol) was added and the mixture was stirred at r.t. overnight. The mixture was quenched with saturated aq. NH4Cl (150 mL) and the organic layer was separated. The aqueous layer was extracted with EtOAc (3×50 mL) and Et2O (50 mL). The combined organics were washed with brine (100 mL), dried over MgSO4, filtered and concentrated. The resulting residue was taken up in DCM, concentrated onto silica gel and purified on a silica gel column eluted with 0-40% EtOAc in heptane to give 1.14 g (24% yield) of the title compound; MS (ES+) m/z 281 [M+H]+.
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
2.102 mL
Type
reactant
Reaction Step Two
Quantity
0.938 g
Type
reactant
Reaction Step Three
Yield
24%

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